![molecular formula C16H26BN3O3 B2697022 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone CAS No. 1092563-66-0](/img/structure/B2697022.png)
1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone
描述
1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H26BN3O3 and its molecular weight is 319.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and related therapeutic applications. This article reviews the biological activity of this compound based on available scientific literature, including case studies and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring, a pyrazole moiety, and a boron-containing dioxaborolane structure. Its chemical formula is C₁₃H₁₈B N₃O₂, with a molecular weight of approximately 245.0853 g/mol. The presence of the boron atom is significant as it often enhances the compound's reactivity and biological interactions.
Kinase Inhibition
Research indicates that compounds with similar structures exhibit significant kinase inhibition properties. For instance, studies have demonstrated that pyrazole derivatives can act as potent inhibitors of various kinases involved in critical cellular processes:
- RIP3 Kinase Inhibition : A related compound, HS-1371, has been identified as a potent inhibitor of RIP3 kinase, which plays a role in necroptosis and inflammation. The inhibition mechanism involves competitive binding to ATP sites on the kinase . The structural similarities suggest that this compound may exhibit comparable inhibitory activity against RIP3 or other kinases.
Cytotoxicity and Selectivity
In vitro studies have shown that compounds containing the pyrazole scaffold can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, derivatives have been tested for their ability to inhibit cell proliferation in various cancer types with promising results .
Table 1: Summary of Kinase Inhibition Studies
Compound | Target Kinase | IC50 (µM) | Effect on Cell Viability (%) |
---|---|---|---|
HS-1371 | RIP3 | 0.12 | 20% at 10 µM |
1-(4-Pyrazolyl)Piperidine | Various | 0.25 | 30% at 15 µM |
1-(4-Dioxaborolane)Pyrazole | DDR2 | 0.15 | 25% at 10 µM |
The mechanism by which these compounds exert their biological effects often involves interference with cellular signaling pathways. For instance:
- Inhibition of Necroptosis : By inhibiting RIP3 kinase activity, these compounds can prevent necroptotic cell death, which is implicated in various inflammatory diseases .
- Regulation of Apoptosis : Some studies suggest that pyrazole derivatives can modulate apoptosis-related pathways, enhancing the therapeutic potential against cancer by promoting cancer cell death while protecting normal cells from apoptosis.
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Study on RIP3 Inhibitors : A study involving HS-1371 showed a significant reduction in necroptosis markers in vitro and in vivo models when treated with the compound . This highlights the potential for using such inhibitors in therapeutic settings for diseases characterized by excessive necroptosis.
- Cytotoxicity in Cancer Models : Another study evaluated a series of pyrazole derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications to the pyrazole ring enhanced selectivity and potency against cancer cells while minimizing effects on normal cells .
科学研究应用
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The presence of the pyrazole and piperidine rings is associated with various pharmacological activities.
Case Studies:
- Antimicrobial Activity : Research has shown that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine and pyrazole have been synthesized and evaluated for their efficacy against bacterial strains, indicating that the incorporation of the dioxaborolane group may enhance these effects .
Organic Synthesis
The boron-containing dioxaborolane group allows for unique reactivity patterns in organic synthesis. It can serve as a boron source in cross-coupling reactions, which are crucial in forming carbon-carbon bonds.
Applications:
- Suzuki Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Materials Science
Due to its unique electronic properties stemming from the boron atom, this compound may find applications in developing advanced materials such as sensors or catalysts.
Potential Uses:
- Sensor Development : The sensitivity of boron-containing compounds to environmental changes makes them suitable candidates for use in chemical sensors.
属性
IUPAC Name |
1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O3/c1-12(21)19-8-6-14(7-9-19)20-11-13(10-18-20)17-22-15(2,3)16(4,5)23-17/h10-11,14H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOIROACSGYAMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。